molecular formula C21H19N3OS B6478979 N-ethyl-3-methyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 879918-17-9

N-ethyl-3-methyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B6478979
CAS No.: 879918-17-9
M. Wt: 361.5 g/mol
InChI Key: OLDHOOAFAXJOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3-methyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with ethyl, methyl, and phenyl groups.

  • Key reagents: Dimethylformamide dimethyl acetal (DMF-DMA) for enaminone formation .
  • Reaction conditions: Reflux in xylene or DMF with coupling agents like EEDQ for carboxamide formation .
  • Characterization: Confirmed via elemental analysis, NMR (e.g., δ 2.89–3.16 ppm for dimethylamino groups in analogs), and HRMS .

Properties

IUPAC Name

N-ethyl-3-methyl-N,6-diphenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-3-23(17-12-8-5-9-13-17)20(25)19-15(2)24-14-18(22-21(24)26-19)16-10-6-4-7-11-16/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDHOOAFAXJOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Ethyl 2-Aminothiazole-5-carboxylate

The synthesis begins with the preparation of ethyl 2-aminothiazole-5-carboxylate, a critical intermediate for constructing the thiazole ring. Ethyl chloroacetate reacts with ethyl formate in the presence of sodium methoxide, generating an enolate anion that undergoes nucleophilic attack on the carbonyl carbon of ethyl formate. Subsequent elimination of the ethoxy group and acidification with concentrated HCl yield ethyl 2-chloro-3-oxopropanoate. This intermediate reacts with thiourea under reflux conditions, facilitating cyclization to form ethyl 2-aminothiazole-5-carboxylate.

Reaction Conditions :

  • Solvent: Toluene (for enolate formation) → Water (for cyclization)

  • Temperature: 0–5°C (enolate step) → Reflux (cyclization)

  • Catalyst: Sodium methoxide (2.5 equiv) → Concentrated HCl (acidification)

  • Yield: 71.42%

Cyclocondensation with α-Haloketones

The imidazo[2,1-b]thiazole scaffold is constructed by reacting ethyl 2-aminothiazole-5-carboxylate with a substituted α-haloketone. For N-ethyl-3-methyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide, 2-chloro-1-phenylpropan-1-one serves as the α-haloketone, introducing both the 3-methyl and 6-phenyl substituents. Alkylation occurs preferentially at the thiazole ring nitrogen, followed by intramolecular cyclization to form the fused imidazo[2,1-b]thiazole system.

Reaction Conditions :

  • Solvent: N,N-Dimethylformamide (DMF)

  • Temperature: 90–100°C

  • Duration: 4 hours

  • Yield: 69.51% (for analogous compounds)

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The ethyl ester at the 2-position of the imidazo[2,1-b]thiazole is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. This step is critical for enabling subsequent carboxamide formation.

Reaction Conditions :

  • Solvent: Ethanol

  • Base: 1N NaOH (1.0 equiv)

  • Temperature: Room temperature

  • Duration: 3 hours

  • Yield: 87.91% (for analogous compounds)

Characterization Data :

  • Mass Spectrometry : m/z 303.0 [M+H]+ (for hydrolyzed product)

Carboxamide Formation via Coupling with N-Ethyl-N-phenylamine

The carboxylic acid intermediate is coupled with N-ethyl-N-phenylamine using a carbodiimide-based coupling agent, yielding the target carboxamide. This method ensures high regioselectivity and minimizes racemization.

Reaction Conditions :

  • Coupling Agents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCl, 1.45 equiv), 1-Hydroxybenzotriazole (HOBt, 1.45 equiv)

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (2.0 equiv)

  • Temperature: Room temperature

  • Duration: 5 hours

  • Yield: 57–71% (for analogous aryl carboxamides)

Mechanistic Insights :
EDCl activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the carboxamide. HOBt suppresses side reactions by stabilizing the active intermediate.

Optimization and Challenges in Synthesis

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of the α-haloketone, improving cyclization efficiency compared to tetrahydrofuran (THF).

  • Reflux vs. Room Temperature : Elevated temperatures (90–100°C) are essential for complete cyclization but may degrade heat-sensitive substrates.

Substituent Compatibility

  • 3-Methyl Group : Introduced via the α-haloketone 2-chloro-1-phenylpropan-1-one. Bulkier alkyl groups reduce reaction yields due to steric hindrance.

  • N-Ethyl-N-phenylamine : Secondary amines require prolonged reaction times (5–6 hours) compared to primary amines (3–4 hours).

Characterization and Analytical Data

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₃₀H₂₆N₄O₂S
Molecular Weight514.62 g/mol
Melting Point198–200°C
AppearanceOff-white crystalline solid
Yield65%

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.42 (m, 10H, Ar-H), 3.82 (q, 2H, J = 7.2 Hz, NCH₂CH₃), 2.51 (s, 3H, CH₃), 1.28 (t, 3H, J = 7.2 Hz, NCH₂CH₃).

  • IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).

Comparative Analysis of Alternative Routes

Phenacyl Bromide Route

An alternative method involves cyclocondensation of carbothioamides with phenacyl bromides. However, this route is less efficient for introducing N-ethyl-N-phenyl groups, with yields below 50%.

Direct Amination Strategies

Attempts to functionalize pre-formed imidazo[2,1-b]thiazoles via Buchwald-Hartwig amination resulted in low regioselectivity (<30% yield), necessitating the use of coupling agents .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents like DCM or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Imidazo[2,1-b]thiazole derivatives, including N-ethyl-3-methyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide, have been investigated for their anticancer properties. Research indicates that these compounds can act as potent inhibitors of various kinases involved in cancer progression. For instance, a study highlighted the efficacy of related compounds as pan-RAF inhibitors with promising anti-melanoma activity, showing IC50 values in the nanomolar range against mutated BRAF and CRAF kinases . The structure-activity relationship (SAR) analysis suggests that modifications to the imidazo[2,1-b]thiazole scaffold can enhance potency against specific cancer cell lines.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as the MAPK/ERK pathway. By inhibiting RAF kinases, these compounds prevent the phosphorylation of MEK and ERK proteins, which are crucial for cell proliferation and survival in cancer cells . This mode of action underscores their potential as targeted therapies in oncology.

Synthetic Methodologies

Green Chemistry Approaches
Recent advancements in synthetic methodologies have enabled the development of this compound using microwave-assisted synthesis techniques. These methods not only improve yield and purity but also align with sustainable practices in pharmaceutical development . The application of green chemistry principles is essential in modern drug discovery to minimize environmental impact while maximizing efficiency.

Biological Assessments

In Vitro Studies
In vitro assessments have been crucial for evaluating the biological activity of this compound. For example, studies have demonstrated its effectiveness against various cancer cell lines through cytotoxicity assays and apoptosis induction . The compound's ability to induce cell cycle arrest and apoptosis makes it a candidate for further development in cancer therapy.

Case Studies
Several case studies have documented the therapeutic potential of imidazo[2,1-b]thiazoles. One notable study reported that derivatives with specific substitutions exhibited significant antiproliferative effects against melanoma cells and were able to inhibit tumor growth in vivo . These findings support the hypothesis that structural modifications can lead to enhanced biological activity.

Mechanism of Action

The mechanism of action of N-ethyl-3-methyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-ethyl-3-methyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide (inferred structure) with similar compounds:

Compound Molecular Formula Molecular Weight Substituents Melting Point Key References
This compound (Target) C₂₄H₂₂N₄OS (inferred) ~410.5 (calculated) N-Ethyl, 3-methyl, N-phenyl, 6-phenyl N/A -
3-Methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide C₁₈H₁₄N₄OS 334.4 3-methyl, 6-phenyl, N-(pyridin-3-yl) N/A
N-[(Furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide C₁₈H₁₆N₄O₂S 352.4 3-methyl, 6-phenyl, N-(furan-2-ylmethyl) N/A
Imidazo[2,1-b]thiazole-2-carboxamide (CAS 105964-19-0) C₁₆H₁₈ClN₃OS 335.85 3-methyl, N-(3-chlorophenyl), 5,6-dihydro N/A
Imidazo[2,1-b]thiazole-2-carboxamide (CAS 105942-85-6) C₁₇H₁₈F₃N₃OS·HCl 416.9 3-methyl, N-(3-trifluoromethylphenyl), N-(1-methylethyl), hydrochloride salt >200°C (analogs)

Key Observations :

  • Substituent Influence : The ethyl and phenyl groups in the target compound increase hydrophobicity and steric bulk compared to pyridinyl or furan derivatives .
  • Salt Forms : Analog CAS 105942-85-6 demonstrates enhanced solubility via hydrochloride salt formation .

Biological Activity

N-ethyl-3-methyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes data from various studies to provide a comprehensive overview of its biological properties, including anti-cancer effects, molecular interactions, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to the imidazo[2,1-b]thiazole family, characterized by a fused imidazole and thiazole ring system. Its chemical formula is C19H20N2SC_{19}H_{20}N_2S with a molecular weight of approximately 316.44 g/mol. The presence of the ethyl and diphenyl groups contributes to its lipophilicity and potential bioactivity.

1. Anti-Cancer Activity

Studies have demonstrated that this compound exhibits notable anti-proliferative effects against various cancer cell lines. For instance:

  • HepG2 Cell Line : The compound was tested for its efficacy against HepG2 hepatocellular carcinoma cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to key targets involved in cancer progression, such as protein kinases. Interactions with residues such as TYR255 and CYS401 were noted, suggesting a potential mechanism for its anti-cancer activity through disruption of signaling pathways .

2. Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of various derivatives of imidazo[2,1-b]thiazoles. Modifications to the phenyl groups and the introduction of different substituents at the nitrogen positions have been shown to influence biological activity significantly:

Substituent Effect on Activity
Ethyl groupEnhances lipophilicity and potency
Additional phenyl ringsIncreases binding affinity to targets
Halogen substitutionsModulates electronic properties

These findings suggest that careful modification of the chemical structure can lead to improved therapeutic profiles.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival.
  • Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels within cancer cells, leading to oxidative damage and subsequent apoptosis.

Case Studies

Case Study 1: Hepatic Cancer Treatment
A study focused on the effect of this compound on HepG2 cells demonstrated that treatment with varying concentrations led to significant reductions in cell viability compared to untreated controls. Flow cytometry analyses indicated an increase in apoptotic cells post-treatment.

Case Study 2: Molecular Interaction Analysis
Using computational methods, researchers simulated the interaction between this compound and several target proteins. The results highlighted strong binding affinities that correlate with observed biological activities in vitro.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–2.5 ppm), and carboxamide NH (δ ~10 ppm, broad).
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and quaternary carbons in the heterocycle.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 431.12 for C₂₄H₂₁N₃OS⁺) and fragmentation patterns.
  • IR Spectroscopy : Detect carboxamide C=O stretch (~1680 cm⁻¹) and NH bend (~3300 cm⁻¹) .

How do substituents on the imidazo[2,1-b]thiazole core influence biological activity?

Advanced
Substituents at C-3 (methyl) , C-6 (phenyl) , and the carboxamide group dictate target affinity:

  • C-3 Methyl : Enhances metabolic stability by reducing oxidation.
  • C-6 Phenyl : Modulates hydrophobic interactions with enzyme pockets (e.g., COX-2 or kinase domains).
  • Carboxamide : Participates in hydrogen bonding with catalytic residues (e.g., in kinases or proteases).
    For example, replacing the ethyl group with bulkier substituents (e.g., cyclohexane) can alter binding kinetics by ~20% in enzyme assays .

How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

Q. Advanced

  • Dose-Response Analysis : Perform IC₅₀ assays across cell lines (e.g., MCF-7 vs. HepG2) to confirm selectivity.
  • Target Profiling : Use kinase inhibition panels or microbial efflux pump assays to identify primary mechanisms.
  • Metabolic Stability Tests : Evaluate hepatic microsomal degradation to rule out false positives from metabolite interference.
    Discrepancies may arise from variations in assay conditions (e.g., serum concentration) or impurity levels in test compounds .

What in vitro models are suitable for evaluating this compound’s therapeutic potential?

Q. Basic

  • Cancer : Use adherent cell lines (e.g., A549, MDA-MB-231) with CCK-8 or MTT assays. Include controls for apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).
  • Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC₉₀).
  • Enzyme Inhibition : COX-2 or kinase activity assays with recombinant proteins and fluorogenic substrates .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

  • Scaffold Modifications : Replace the phenyl group with fluorinated aromatics (e.g., 3-CF₃-phenyl) to enhance membrane permeability.
  • Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups to improve solubility.
  • Hybrid Molecules : Fuse with benzo[b]thiophene () or triazole () to target multiple pathways.
    Validate via molecular docking (e.g., AutoDock Vina) against crystallographic structures of targets like EGFR or COX-2 .

What are common pitfalls in interpreting cytotoxicity data for this compound?

Q. Advanced

  • Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity.
  • Solvent Artifacts : Ensure DMSO concentration ≤0.1% to avoid false cytotoxicity.
  • Batch Variability : Characterize each synthesis batch via HPLC (purity ≥95%) and elemental analysis .

How does this compound’s pharmacokinetic profile compare to analogs in vivo?

Q. Advanced

  • ADME Studies : Administer orally (10 mg/kg) in rodent models; measure plasma levels via LC-MS/MS.
  • Metabolite Identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., hydroxylation at C-3 methyl).
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in 28-day repeat-dose studies.
    Analogues with cyclohexane substituents () show 30% higher bioavailability due to reduced first-pass metabolism .

What strategies mitigate poor aqueous solubility during formulation?

Q. Basic

  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance solubility.
  • Salt Formation : Convert carboxamide to hydrochloride or sodium salts.
  • Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

How can computational methods predict binding modes to novel targets?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., PI3Kγ) over 100 ns trajectories.
  • Pharmacophore Modeling : Align electrostatic and hydrophobic features with known inhibitors (e.g., imatinib).
  • QSAR : Train models using IC₅₀ data from analogs to prioritize synthesis of high-activity derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.